molecular formula C13H10N2O5 B5397572 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole

5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole

Cat. No. B5397572
M. Wt: 274.23 g/mol
InChI Key: BWHVGLMZYWXPBW-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole, also known as MNI-137, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the family of isoxazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole involves the activation of the Nrf2-ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been shown to activate this pathway, leading to increased levels of antioxidant enzymes and decreased levels of reactive oxygen species (ROS). This mechanism of action is responsible for the neuroprotective and anti-cancer properties of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole.
Biochemical and Physiological Effects:
5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to decreased levels of ROS. 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has also been shown to increase the levels of glutathione, a major antioxidant molecule in the body. In addition, 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole in lab experiments is its high purity and stability. The synthesis of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been optimized to ensure high yields and purity, making it a reliable compound for scientific research. However, one of the limitations of using 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole is its relatively high cost compared to other compounds. This can limit its use in large-scale experiments and may require researchers to seek alternative compounds.

Future Directions

There are several future directions for the study of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole. One potential direction is the development of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole involves a multi-step process that begins with the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with nitromethane to form 2-(1,3-benzodioxol-5-yl)-2-nitroethanol. This intermediate is then reacted with methylamine and acetic anhydride to form the final product, 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole. The synthesis of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been optimized to ensure high yields and purity.

Scientific Research Applications

5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has neuroprotective effects and can prevent the death of brain cells. 5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

5-[(Z)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-8-13(15(16)17)11(20-14-8)5-3-9-2-4-10-12(6-9)19-7-18-10/h2-6H,7H2,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHVGLMZYWXPBW-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.